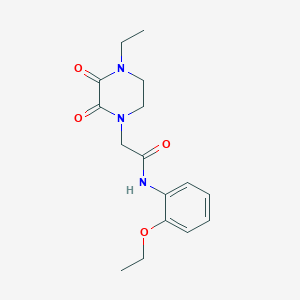
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound with a complex structure that includes an ethoxyphenyl group and a dioxopiperazine moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C_{22}H_{25}N_{3}O_{4}
- Molecular Weight : Approximately 393.45 g/mol
- Structure : The compound features an acetamide functional group, contributing to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Table 1: Summary of Potential Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | May inhibit enzymes related to metabolic processes |
| Receptor Modulation | Potential agonist/antagonist effects on neurotransmitter receptors |
| Anticonvulsant Effects | Similar compounds have shown anticonvulsant properties in studies |
Case Studies and Research Findings
Research has indicated that compounds structurally similar to this compound exhibit significant biological activities. For instance:
- Anticonvulsant Activity : A study on related piperazine derivatives demonstrated anticonvulsant effects in animal models, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy . These findings highlight the potential of this compound in treating epilepsy or seizure disorders.
- Pharmacokinetics and Pharmacodynamics : Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies may focus on binding affinities to target enzymes or receptors, as well as the compound's bioavailability and metabolic stability.
- Structure–Activity Relationship (SAR) : SAR studies have been instrumental in elucidating the relationship between chemical structure and biological activity. For example, variations in substituents on the piperazine ring significantly influence anticonvulsant properties .
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Chlorine substitution on phenyl | Enhanced activity in specific seizure models |
| N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide | Methoxy and propyl groups | Different pharmacological profiles |
| N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide | Dimethyl substitution | Variation in biological activity due to methyl groups |
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-3-18-9-10-19(16(22)15(18)21)11-14(20)17-12-7-5-6-8-13(12)23-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBEMZKBVHYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













